Methoxycarbonyl-PEG6-t-butyl ester

Description

Propriétés

IUPAC Name |

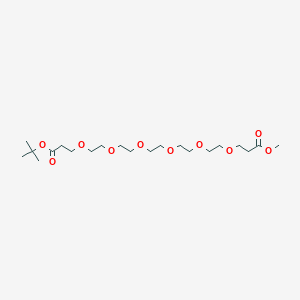

methyl 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O10/c1-21(2,3)31-20(23)6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-19(22)24-4/h5-18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMLUIGRKWCATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Orthogonal Protection in Heterobifunctional PEG Linkers: A Technical Guide to Methoxycarbonyl-PEG6-t-butyl ester

Executive Summary & Introduction

In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the precise spatial arrangement and sequential assembly of molecular components are paramount. Methoxycarbonyl-PEG6-t-butyl ester (CAS: 2923431-70-1) [1] has emerged as a highly specialized heterobifunctional linker designed to meet these exact needs.

Unlike homobifunctional linkers that often lead to unwanted polymerization or side reactions, this molecule features a hexaethylene glycol (PEG6) core flanked by two orthogonally protected carboxylic acids: a methyl ester and a tert-butyl (t-butyl) ester. This dual-protection strategy provides chemists with absolute regiochemical control, allowing for the sequential, step-by-step conjugation of complex biological ligands without cross-reactivity[2][3].

This whitepaper provides an in-depth mechanistic analysis of Methoxycarbonyl-PEG6-t-butyl ester, detailing its physicochemical properties, the causality behind its orthogonal deprotection protocols, and its integration into advanced drug discovery workflows.

Chemical Structure and Physicochemical Properties

The architecture of Methoxycarbonyl-PEG6-t-butyl ester is specifically engineered to balance aqueous solubility with synthetic flexibility. The PEG6 core enhances the pharmacokinetic properties of the final drug conjugate (e.g., improving cell permeability and reducing immunogenicity), while the terminal esters serve as temporary masks for reactive carboxylates[3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | Methoxycarbonyl-PEG6-t-butyl ester |

| CAS Registry Number | 2923431-70-1 |

| Molecular Formula | C21H40O10 |

| Molecular Weight | 452.54 g/mol |

| Linker Type | Heterobifunctional, Orthogonally Protected |

| Left Terminus | Methyl Ester (Base-labile) |

| Right Terminus | tert-Butyl Ester (Acid-labile) |

| Spacer Core | Polyethylene glycol (PEG6) derivative |

| Solubility | DCM, DMF, DMSO, THF, Water |

Mechanistic Rationale: The Power of Orthogonal Protection

The core value of this linker lies in orthogonality —the ability to remove one protecting group under specific chemical conditions without affecting the other[2].

-

The tert-Butyl Ester (Acid-Labile): The t-butyl group is highly sterically hindered, making it virtually immune to nucleophilic attack (such as basic hydrolysis). However, under strongly acidic conditions (e.g., Trifluoroacetic acid), the oxygen is protonated. The bulky t-butyl group readily cleaves to form a highly stable tert-butyl carbocation, which subsequently loses a proton to become isobutylene gas. The evolution of this gas drives the reaction to completion[2].

-

The Methyl Ester (Base-Labile): The methyl ester is unhindered and highly susceptible to nucleophilic acyl substitution. Under aqueous basic conditions (e.g., LiOH), the hydroxide ion attacks the carbonyl carbon, displacing the methoxy group to yield a free carboxylate. Importantly, the methyl ester is entirely stable under the non-aqueous acidic conditions used to cleave the t-butyl group[2][4].

Caption: Orthogonal deprotection pathways for Methoxycarbonyl-PEG6-t-butyl ester.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring specific mass shifts via LC-MS, researchers can definitively confirm the success of each deprotection step before proceeding to costly amide coupling reactions.

Protocol A: Selective Deprotection of the t-Butyl Ester (Acidic)

This protocol unmasks the right terminus while leaving the methyl ester fully intact.

-

Preparation: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: DCM provides an aprotic, non-nucleophilic environment that stabilizes the intermediate carbocation while maintaining the solubility of the PEG linker.

-

-

Acidification: Add Trifluoroacetic acid (TFA) to achieve a 20–50% v/v solution.

-

Causality: TFA provides the necessary protons to initiate the cleavage. The lack of water prevents the hydrolysis of the methyl ester.

-

-

Reaction & Validation: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS.

-

Self-Validation: The reaction is complete when the starting mass shifts by -56 Da (corresponding to the loss of isobutylene, C4H8).

-

-

Workup: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding pure Methoxycarbonyl-PEG6-acid.

Protocol B: Selective Deprotection of the Methyl Ester (Basic)

This protocol unmasks the left terminus while the steric bulk of the t-butyl group protects the right terminus.

-

Preparation: Dissolve the linker (1.0 eq) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v).

-

Causality: This specific ternary solvent system is critical. THF dissolves the organic linker, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

-

-

Basification: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

-

Causality: LiOH provides the hydroxide nucleophile. The lithium cation also weakly coordinates with the PEG oxygens, keeping the chain extended and accessible.

-

-

Reaction & Validation: Stir at room temperature for 1–3 hours. Monitor via LC-MS.

-

Self-Validation: The reaction is complete when the starting mass shifts by -14 Da (loss of a CH2 unit as the -OCH3 is replaced by -OH).

-

-

Workup: Acidify the mixture carefully to pH ~3 using 1M HCl to protonate the resulting carboxylate. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield Acid-PEG6-t-butyl ester.

Applications in Targeted Therapeutics (PROTACs)

In PROTAC synthesis, a Target Protein Ligand must be connected to an E3 Ubiquitin Ligase Ligand. Because these two ligands are entirely different molecules, a homobifunctional linker would create a statistical nightmare of homodimers (Target-Target and E3-E3).

Methoxycarbonyl-PEG6-t-butyl ester eliminates this issue. By selectively deprotecting one end, conjugating the first ligand, and then deprotecting the other end for the second ligand, researchers achieve a 100% heterodimeric yield[3][5].

Caption: Stepwise PROTAC assembly utilizing orthogonal deprotection of the PEG6 linker.

Conclusion

Methoxycarbonyl-PEG6-t-butyl ester is a masterclass in rational chemical design. By leveraging the divergent reactivities of methyl and tert-butyl esters, this heterobifunctional linker provides drug development professionals with a fail-safe, sequential methodology for assembling complex biomolecules. Whether bridging warheads in ADCs or linking ligands in PROTACs, its orthogonal nature ensures high yields, high purity, and absolute structural confidence.

References

-

AxisPharm. "PEG Carboxylic Acid | COOH PEG | Acid Linkers". AxisPharm Catalog. [Link]

-

Fiveable. "Peptide Synthesis | Organic Chemistry Class Notes". Fiveable Educational Resources. [Link]

-

Namiki Shoji. "Product Catalog - PEG Linkers". Namiki Shoji Co., Ltd. [Link]

Sources

The Strategic Role of Methoxycarbonyl-PEG6-t-butyl Ester in Advancing Targeted Protein Degradation

An In-depth Technical Guide

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1][2] The success of a PROTAC is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties.[3][4] This guide provides a deep technical analysis of Methoxycarbonyl-PEG6-t-butyl ester, a sophisticated heterobifunctional linker, from the perspective of a Senior Application Scientist. We will dissect its chemical properties, its strategic importance in enabling modular and controlled PROTAC synthesis through orthogonal protecting groups, and provide detailed, field-tested protocols for its application and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker chemistries to accelerate the discovery of potent and selective protein degraders.

The Landscape of Targeted Protein Degradation

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that function as a molecular bridge.[4][5] One end binds to a Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), enabling the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface.[6][7] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[2][8] After the POI is degraded, the PROTAC is released and can act catalytically, inducing the degradation of multiple protein copies.[9][10] This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors, allowing them to target proteins previously considered "undruggable".[9]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Critical Role of the Linker

The linker is far more than a simple spacer; it is a pivotal component that dictates the overall performance of the PROTAC.[2][11] Its length, composition, and attachment points profoundly influence:

-

Ternary Complex Formation: The linker must possess the correct length and flexibility to allow the POI and E3 ligase to adopt a productive orientation for efficient ubiquitination.[2][3]

-

Physicochemical Properties: Linkers, particularly those incorporating Polyethylene Glycol (PEG) motifs, are used to modulate solubility, a common challenge for large PROTAC molecules.[12][13]

-

Cell Permeability: The linker impacts the molecule's topological polar surface area (TPSA) and lipophilicity, which are key determinants of its ability to cross the cell membrane.[12][14]

-

Selectivity and Potency: Subtle changes in linker length or composition can dramatically alter degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).[4][15] In some cases, linker length can even determine selectivity between highly homologous protein isoforms.[15]

Deep Dive into PEG Linkers

Among the various linker chemistries, PEG-based linkers are the most prevalent, used in a significant majority of published PROTACs.[4][16] Their popularity stems from several advantageous properties:

-

Hydrophilicity: The repeating ethylene glycol units enhance the aqueous solubility of the PROTAC, which is crucial for administration and bioavailability.[2][13]

-

Flexibility: The rotational freedom of the C-O bonds provides conformational flexibility, enabling the PROTAC to adapt and facilitate stable ternary complex formation.[2][17]

-

Biocompatibility: PEG is a well-established, non-immunogenic polymer widely used in approved therapeutics.[2]

-

Tunability: PEG linkers can be synthesized with precise, defined lengths (monodisperse), allowing for systematic optimization of the distance between the two ligands.[13][16]

Methoxycarbonyl-PEG6-t-butyl Ester: A Tool for Controlled Synthesis

The modular nature of PROTACs necessitates a synthetic strategy that allows for the sequential, controlled conjugation of the E3 ligand and the POI ligand to the linker.[4][8] Methoxycarbonyl-PEG6-t-butyl ester is a heterobifunctional linker designed precisely for this purpose.

Chemical Structure and Properties

This linker features a core of six ethylene glycol units, providing the desirable properties of a PEG spacer. Its key innovation lies in its terminal functional groups: a methyl ester (methoxycarbonyl) at one end and a tert-butyl (t-butyl) ester at the other.

| Property | Value | Source |

| Chemical Name | Methoxycarbonyl-PEG6-t-butyl ester | - |

| Molecular Formula | C₂₁H₄₀O₁₀ | Derived |

| Molecular Weight | 452.5 g/mol | Derived |

| Core Linker | Hexaethylene Glycol (PEG6) | - |

| Terminal Group 1 | Methyl Ester (-COOCH₃) | - |

| Terminal Group 2 | t-Butyl Ester (-COOC(CH₃)₃) | - |

The Power of Orthogonal Protection

The synthetic utility of this linker stems from the orthogonal nature of its two ester groups. This means one can be chemically removed (deprotected) under conditions that leave the other intact.

-

Methyl Ester Deprotection: The methyl ester can be selectively hydrolyzed to a carboxylic acid under mild basic conditions (e.g., using Lithium Hydroxide - LiOH).

-

t-Butyl Ester Deprotection: The t-butyl ester is stable to base but is readily cleaved to a carboxylic acid under acidic conditions (e.g., using Trifluoroacetic Acid - TFA).[18]

This orthogonality is the cornerstone of a highly controlled, directional synthetic strategy. It prevents the formation of undesired homodimers (e.g., POI ligand - linker - POI ligand) and eliminates the need for complex statistical separations, thereby improving overall yield and purity.

Caption: Synthetic workflow using an orthogonally protected linker.

Experimental Protocols & Methodologies

The following protocols provide a robust framework for the synthesis and evaluation of a PROTAC using Methoxycarbonyl-PEG6-t-butyl ester.

Protocol 1: Step-by-Step Synthesis of a PROTAC

This protocol outlines a modular approach starting with the conjugation of an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) to the linker.[1]

Step 1A: Selective Deprotection of the Methyl Ester

-

Dissolution: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 equivalent) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Hydrolysis: Add Lithium Hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once complete, acidify the mixture with 1N HCl to pH ~3 and extract the product with Dichloromethane (DCM). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the free carboxylic acid, HOOC-PEG6-t-butyl ester.

Step 1B: Coupling of E3 Ligase Ligand

-

Reagent Preparation: In a dry reaction vessel under an inert nitrogen atmosphere, dissolve the HOOC-PEG6-t-butyl ester (1.1 equivalents), an amine-functionalized E3 ligase ligand (1.0 equivalent), and HATU (1.2 equivalents) in anhydrous Dimethylformamide (DMF).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Purification: Upon completion, purify the E3 Ligand-PEG6-t-butyl ester intermediate by preparative reverse-phase HPLC (RP-HPLC).

Step 1C: Selective Deprotection of the t-Butyl Ester

-

Dissolution: Dissolve the purified E3 Ligand-PEG6-t-butyl ester intermediate (1.0 equivalent) in anhydrous DCM (0.1 M).

-

Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[18]

-

Reaction: Stir the mixture at room temperature for 1-2 hours until LC-MS analysis confirms complete deprotection.

-

Work-up: Remove the solvent and excess TFA under reduced pressure to yield the E3 Ligand-PEG6-COOH intermediate, which is often used directly in the next step.

Step 1D: Final Coupling of POI Ligand

-

Reagent Preparation: In a dry vessel under nitrogen, dissolve the E3 Ligand-PEG6-COOH intermediate (1.0 equivalent), an amine-functionalized POI ligand (1.2 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 equivalents).

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

Final Purification: Purify the final PROTAC product by preparative RP-HPLC. Lyophilize the collected fractions to yield the pure product as a solid.

Protocol 2: Biophysical and Cellular Evaluation of the PROTAC

Step 2A: Western Blot for Target Degradation

-

Cell Treatment: Plate cells (e.g., MCF-7 for an ERα-targeting PROTAC) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time, typically 18-24 hours.

-

Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer containing protease inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH). Visualize with a secondary antibody and quantify band intensity to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]

Step 2B: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

-

Surface Preparation: Immobilize the biotinylated POI on a streptavidin-coated SPR sensor chip.

-

Binding Analysis: Inject a constant concentration of the E3 ligase complex (e.g., VHL-ElonginC-ElonginB) mixed with varying concentrations of the PROTAC over the sensor surface.

-

Data Interpretation: A positive binding response that is dependent on the PROTAC concentration indicates the formation of a ternary complex. This assay can provide valuable data on the kinetics and stability of the complex.[19][20]

Data Interpretation: The Importance of Linker Optimization

The choice of PEG6 is not arbitrary; it is often the result of a systematic optimization process. The properties of a PROTAC are highly sensitive to linker length.[4][15]

Table 2: Illustrative Impact of PEG Linker Length on BRD4 Degradation (This table presents representative data compiled from public research to show general trends. Actual values are PROTAC-specific.)[1]

| PROTAC Series | Target | E3 Ligase | Linker Composition (n PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |

| BRD4 Degrader | BRD4 | VHL | 4 | 75 | 85 |

| BRD4 Degrader | BRD4 | VHL | 6 | 25 | >95 |

| BRD4 Degrader | BRD4 | VHL | 8 | 150 | 80 |

In this illustrative example, the PROTAC with the PEG6 linker demonstrates superior potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) compared to its shorter and longer counterparts. This "Goldilocks effect" highlights a crucial principle in PROTAC design: the linker must be of optimal length to facilitate the most stable and productive ternary complex. A linker that is too short may cause steric clashes, while one that is too long may lead to unproductive binding modes and reduced complex stability.[2]

Conclusion and Future Perspectives

Methoxycarbonyl-PEG6-t-butyl ester and similar orthogonally protected linkers are not merely passive components; they are enabling tools that provide chemists with precise control over the synthesis of complex heterobifunctional molecules. By facilitating a modular and directional assembly, these linkers accelerate the generation of PROTAC libraries for structure-activity relationship (SAR) studies, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[4][8]

The future of linker design will likely involve moving beyond simple PEG and alkyl chains to incorporate more rigid or conformationally constrained elements to further pre-organize the PROTAC for optimal ternary complex formation.[17][21] However, the foundational strategies enabled by versatile building blocks like Methoxycarbonyl-PEG6-t-butyl ester will remain a cornerstone of targeted protein degradation research and development.

References

- Benchchem. (n.d.). A step-by-step synthesis of a PROTAC using a PEG linker.

- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.

- Frontiers in Pharmacology. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development.

- Benchchem. (n.d.). Boc-12-Ado-OH vs. PEG Linkers in Targeted Protein Degradation.

- CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization.

- Benchchem. (n.d.). The Core Connector: An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation.

- AACR Journals. (2024). Novel preclinical models for PROTAC evaluation: And beyond. Cancer Research.

- ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.

- Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.

- BOC Sciences. (n.d.). Linker Design & Optimization for PROTACs.

- MedchemExpress. (n.d.). PROTAC Linker.

- Portland Press. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal.

- RSC Publishing. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.

- PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.

- JenKem Technology USA. (2025). Targeted Protein Degrader Linkers.

- JenKem Technology USA. (2024). PROTAC PEG Linkers.

- ACS Publications. (n.d.). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Medicinal Chemistry Letters.

- Novalix. (2026). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling.

- PMC. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.

- Sigma-Aldrich. (n.d.). Hydroxy-PEG6-t-butyl ester.

- Benchchem. (n.d.). A Technical Guide to N-Boc-PEG-t-butyl Ester: A Versatile Linker for Advanced Drug Development.

- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.

- PMC. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.

- BroadPharm. (n.d.). Methoxycarbonyl-PEG5-t-butyl ester, 1807530-04-6.

- ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. portlandpress.com [portlandpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 16. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 17. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. New Application Note: Unraveling PROTAC mechanisms [novalix.com]

- 21. pubs.acs.org [pubs.acs.org]

The Mechanism of Action and Application of Methoxycarbonyl-PEG6-t-butyl Ester in Advanced Bioconjugation

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of a crosslinking spacer dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. Methoxycarbonyl-PEG6-t-butyl ester (CAS: 2923431-70-1) [1] represents a premier class of heterobifunctional linkers. By combining the hydrophilicity and precise spatial extension of a hexa-polyethylene glycol (PEG6) core with two orthogonally protected carboxylic acid termini, this molecule enables highly controlled, sequential, and directional bioconjugation.

This technical guide deconstructs the chemical causality behind its structural design, details the exact mechanisms of its orthogonal deprotection, and provides a self-validating experimental workflow for researchers and drug development professionals.

Structural Rationale and Physicochemical Dynamics

The architectural brilliance of Methoxycarbonyl-PEG6-t-butyl ester lies in the synergy between its spacer and its terminal protecting groups:

-

The PEG6 Core (Spatial & Solvation Causality): The 6-unit PEG chain provides a highly flexible, hydrophilic bridge. In PROTAC design, a PEG6 spacer translates to an extended linear distance of approximately 20–24 Å. This specific distance is frequently cited as the optimal "Goldilocks zone" for bridging an E3 ubiquitin ligase and a target protein. It provides sufficient length to allow ternary complex formation without inducing steric clashes, while remaining short enough to prevent the inhibitory "hook effect" where binary complexes outcompete ternary formation [2].

-

Heterobifunctionality (Synthetic Causality): The molecule is flanked by a methoxycarbonyl group (a methyl ester) on one end and a t-butyl ester on the other. This dual-protection strategy prevents linker polymerization and allows for the sequential attachment of two distinct pharmacophores (e.g., a Cereblon ligand and a kinase inhibitor) under mutually exclusive chemical conditions [3].

The Mechanism of Orthogonal Deprotection

The fundamental principle governing the use of this linker is orthogonality —the ability to selectively remove one protecting group without compromising the other [4].

Pathway A: Saponification of the Methoxycarbonyl Group ( BAc2 Mechanism)

The methyl ester is selectively cleaved under basic conditions.

-

Mechanism: Hydroxide ions act as nucleophiles, attacking the sterically unhindered carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate that rapidly collapses, ejecting a methoxide leaving group to yield a carboxylate salt.

-

Orthogonality: The t-butyl ester is highly sterically shielded by its three methyl groups and electronically stabilized, making it virtually impervious to nucleophilic attack by hydroxide [5].

Pathway B: Acidolysis of the t-Butyl Ester ( AAl1 Mechanism)

The t-butyl ester is strictly acid-labile and is cleaved using strong organic acids (typically Trifluoroacetic acid, TFA).

-

Mechanism: The acidic environment protonates the carbonyl oxygen. Due to the stability of the resulting tertiary carbocation, the alkyl-oxygen bond cleaves (rather than the acyl-oxygen bond), releasing a highly reactive tert-butyl carbocation and the free carboxylic acid.

-

Orthogonality: Methyl esters require harsh, prolonged acidic boiling for hydrolysis and are completely stable to standard room-temperature TFA exposure.

Fig 1. Orthogonal deprotection logic of Methoxycarbonyl-PEG6-t-butyl ester.

Experimental Methodology: A Self-Validating Workflow

To ensure high-yield bioconjugation, the following protocol details a sequential assembly utilizing the linker. This workflow is designed as a self-validating system, incorporating critical checkpoints and mechanistic safeguards.

Phase 1: Selective Methyl Ester Hydrolysis & First Conjugation

-

Solvation: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 eq) in a 3:1 mixture of THF and deionized water. Causality: THF solubilizes the organic linker, while water dissolves the inorganic base.

-

Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2 O, 2.5 eq). Stir at room temperature (RT) for 2–3 hours. Causality: LiOH is preferred over NaOH; the lithium cation coordinates with the PEG ether oxygens, enhancing the local concentration of hydroxide for a milder, cleaner reaction.

-

Validation Checkpoint: Monitor via LC-MS. Look for the complete disappearance of the starting mass and the appearance of the [M-H] − peak corresponding to the loss of a methyl group (-14 Da).

-

Quenching (Critical Step): Adjust the pH to 4.5 using a 10% aqueous Citric Acid solution. Causality: Using strong acids like HCl risks the premature, catastrophic cleavage of the acid-labile t-butyl ester. Citric acid provides a safe, buffered acidification.

-

Extraction & Conjugation: Extract the free acid with Ethyl Acetate, dry, and activate using HATU/DIPEA in DMF. Add the first amine-bearing pharmacophore (Warhead 1) and stir until complete.

Phase 2: Selective t-Butyl Ester Cleavage & Second Conjugation

-

Acidolysis: Dissolve the purified intermediate from Phase 1 in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to a final concentration of 30% v/v, and Triisopropylsilane (TIPS) to 2.5% v/v.

-

Scavenger Causality: Do not omit TIPS. The cleavage of the t-butyl ester generates a highly reactive tert-butyl carbocation. Without a scavenger like TIPS to trap it, this carbocation will undergo Friedel-Crafts alkylation with electron-rich aromatic rings (e.g., phenols, indoles) present on Warhead 1.

-

Validation Checkpoint: Stir at RT for 1–2 hours. Monitor via LC-MS for the loss of the t-butyl group (-56 Da, corresponding to the loss of isobutylene).

-

Final Conjugation: Evaporate the solvent, co-evaporate with toluene to remove residual TFA, activate the newly freed carboxylic acid with HATU/DIPEA, and couple the second amine-bearing pharmacophore (Warhead 2).

Fig 2. Step-by-step PROTAC assembly workflow utilizing orthogonal deprotection.

Quantitative Data & Physicochemical Properties

The table below summarizes the critical quantitative parameters and mechanistic rationale for the linker's properties, serving as a quick-reference guide for assay development.

| Parameter / Property | Value | Mechanistic Rationale & Causality |

| Molecular Formula | C 21 H 40 O 10 | Yields an optimal carbon-to-oxygen ratio for high aqueous solubility. |

| Molecular Weight | 452.54 g/mol | Keeps the final bioconjugate mass manageable, aiding in cellular permeability. |

| Spacer Length (Extended) | ~20–24 Å | Prevents steric clashing between recruited proteins; minimizes the hook effect. |

| Methyl Ester Cleavage | LiOH (2.5 eq), 2–3h, RT | BAc2 basic hydrolysis; preserves acid-labile protecting groups. |

| t-Butyl Ester Cleavage | 30% TFA, 2.5% TIPS, 1–2h, RT | AAl1 acidolysis; requires carbocation scavengers to protect payloads. |

| LogP Contribution | Highly Negative | The PEG6 core significantly counteracts the lipophilicity of hydrophobic warheads. |

References

-

ResearchGate. "Solid-phase synthesis and orthogonal deprotection strategies in complex peptides."[4] URL: [Link]

Sources

An In-depth Technical Guide to Methoxycarbonyl-PEG6-t-butyl ester: Molecular Weight and Solubility Profile

This technical guide provides a comprehensive overview of the physicochemical properties of Methoxycarbonyl-PEG6-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this versatile molecule, offering both theoretical insights and practical methodologies for its application. We will explore its molecular weight and present a detailed solubility profile, underpinned by a robust experimental protocol for empirical determination.

Introduction to Methoxycarbonyl-PEG6-t-butyl ester

Methoxycarbonyl-PEG6-t-butyl ester is a valuable tool in bioconjugation and drug delivery. Its structure features a discrete PEG linker with six ethylene glycol units, affording it a defined length and molecular weight. This PEG chain imparts favorable solubility characteristics in aqueous and organic media. The molecule is capped with two distinct terminal functionalities: a methoxycarbonyl group and a t-butyl ester. This orthogonal design is critical for multi-step synthetic strategies, as the t-butyl ester can be selectively cleaved under acidic conditions, leaving the methoxycarbonyl group intact for subsequent modifications.

The inherent properties of the PEG linker can enhance the pharmacokinetic profile of conjugated molecules by increasing their hydrodynamic radius and protecting them from enzymatic degradation. Understanding the precise molecular weight and solubility of this linker is paramount for accurate stoichiometric calculations in conjugation reactions and for the successful formulation of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H40O10 | Calculated |

| Molecular Weight | 452.54 g/mol | Calculated |

Solubility Profile: A Predictive Analysis

The solubility of a molecule is a critical parameter that dictates its utility in various experimental and formulation contexts. While empirical data for Methoxycarbonyl-PEG6-t-butyl ester is not extensively published, a reliable qualitative solubility profile can be predicted based on the general behavior of PEGylated molecules and the influence of its terminal functional groups.

Polyethylene glycol itself is known for its solubility in a wide range of solvents, including water and many organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM)[3][4]. However, the solubility of PEG derivatives is also influenced by their molecular weight and end groups[3][4]. As the molecular weight of the PEG chain increases, its solubility in both water and organic solvents tends to decrease[3][4]. The methoxycarbonyl and t-butyl ester groups are hydrophobic in nature, which can be expected to reduce the aqueous solubility of the molecule compared to an unmodified PEG of similar molecular weight.

Based on these principles, the following table provides a predicted qualitative solubility profile for Methoxycarbonyl-PEG6-t-butyl ester.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Aqueous | Moderately Soluble | The hydrophilic PEG backbone promotes aqueous solubility, while the hydrophobic end groups may limit it. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is an excellent solvent for a wide range of polar and nonpolar compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a versatile solvent for PEGylated molecules. |

| Dichloromethane (DCM) | Chlorinated | Soluble | DCM is a common solvent for many organic reactions and purifications involving PEG linkers. |

| Methanol | Polar Protic | Soluble | The polarity of methanol should allow for good solvation of the molecule. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |

| Diethyl Ether | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the PEG chain is likely to limit solubility in nonpolar ethers. |

| Hexanes | Nonpolar | Insoluble | The significant polarity difference makes solubility in hexanes highly unlikely. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, it is essential to perform empirical testing. The following protocol outlines a reliable method for determining the solubility of Methoxycarbonyl-PEG6-t-butyl ester in a solvent of interest.

Principle

This protocol is based on the isothermal equilibrium method. A supersaturated solution of the compound is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined gravimetrically.

Materials

-

Methoxycarbonyl-PEG6-t-butyl ester

-

Selected solvent(s) of interest

-

Vials with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pipettes

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

Procedure

-

Preparation of a Supersaturated Mixture:

-

Accurately weigh approximately 100 mg of Methoxycarbonyl-PEG6-t-butyl ester into a vial.

-

Add 1 mL of the selected solvent to the vial. This creates a suspension where the amount of solute exceeds its expected solubility.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.

-

Carefully withdraw a known volume (e.g., 0.5 mL) of the clear supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry, pre-tared vial.

-

Transfer the filtered supernatant to the pre-tared vial.

-

Record the exact weight of the solution.

-

Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

-

Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Record the final weight of the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial tare weight of the vial from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL)

Solubility (g/L) = (Mass of dissolved solute in g / Mass of solvent in g) * Density of solvent (g/L)

-

Self-Validating System and Causality

This protocol incorporates several steps to ensure the trustworthiness of the results. The extended equilibration time is crucial to ensure that the solution is truly saturated. Centrifugation and filtration are included to effectively separate the solid and liquid phases, preventing overestimation of the solubility. The final drying step to a constant weight is a critical control to ensure all solvent has been removed before the final mass of the solute is determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining the solubility of Methoxycarbonyl-PEG6-t-butyl ester.

Conclusion

Methoxycarbonyl-PEG6-t-butyl ester is a well-defined PEG linker with significant potential in bioconjugation and drug delivery. This guide has provided a detailed examination of its molecular weight and a predictive solubility profile based on established principles of polymer and organic chemistry. The included experimental protocol offers a robust and reliable method for determining the quantitative solubility of this compound, empowering researchers to proceed with confidence in their formulation and synthetic endeavors.

References

-

Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). Retrieved March 27, 2026, from [Link]

-

Hirano, A., Shiraki, K., & Arakawa, T. (2012). Polyethylene glycol behaves like weak organic solvent. Biopolymers, 97(2), 117-122. [Link]

Sources

An In-depth Technical Guide to Methoxycarbonyl-PEG6-t-butyl ester: A Versatile Heterobifunctional Linker in Bioconjugation and Drug Development

This guide provides a comprehensive technical overview of Methoxycarbonyl-PEG6-t-butyl ester, a heterobifunctional crosslinker of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, safety considerations, and applications, with a focus on the scientific principles that underpin its utility in the field of bioconjugation.

Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker

Methoxycarbonyl-PEG6-t-butyl ester belongs to the family of polyethylene glycol (PEG) linkers, which are widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] The defining characteristic of this particular linker is its heterobifunctional nature, possessing two distinct terminal functional groups: a methoxycarbonyl group and a t-butyl ester. This allows for the sequential and controlled conjugation of two different molecular entities, a critical feature in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

The hexaethylene glycol (PEG6) spacer imparts several beneficial properties, including enhanced hydrophilicity and biocompatibility, which can improve the solubility and reduce the immunogenicity of the final conjugate.[4][5] The strategic placement of a methoxycarbonyl group and a t-butyl ester provides orthogonal protecting groups, enabling selective deprotection and subsequent conjugation steps.

Physicochemical and Technical Data

| Property | Inferred Value/Information | Reference(s) |

| CAS Number | Not directly available. Similar compounds include: Methoxycarbonyl-PEG5-t-butyl ester (1807530-04-6 ), Propargyl-PEG6-t-butyl ester (1355197-95-3 ), Bis-PEG6-t-butyl ester (439114-12-2 ), and Hydroxy-PEG6-t-butyl ester (361189-64-2 ). | [5][6] |

| Molecular Formula | C21H40O10 | Inferred |

| Molecular Weight | 452.54 g/mol | Inferred |

| Appearance | Likely a colorless to pale yellow viscous liquid or solid. | [7] |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and have increased solubility in aqueous media due to the PEG spacer. | [8] |

| Storage Conditions | Should be stored at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light and moisture to prevent degradation. | [9] |

Safety and Handling

A specific Safety Data Sheet (SDS) for Methoxycarbonyl-PEG6-t-butyl ester is not publicly available. However, based on the safety profiles of structurally similar PEG-esters and t-butyl ester-containing compounds, the following precautions should be observed.[7][10][11][12]

3.1. Hazard Identification (Inferred)

-

Eye Irritation: May cause serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory tract irritation.

-

Harmful if Swallowed: May be harmful if ingested.[10]

3.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing.

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

3.3. Storage and Stability

PEG derivatives, especially those with reactive functional groups, are sensitive to moisture, light, and oxidation.[9] To ensure the integrity and reactivity of Methoxycarbonyl-PEG6-t-butyl ester, the following storage protocol is recommended:

-

Long-Term Storage: Store at -20°C or below in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[9]

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture.[9] After use, flush the container with an inert gas before resealing.

Synthetic and Deprotection Strategies

The utility of Methoxycarbonyl-PEG6-t-butyl ester lies in the orthogonal nature of its terminal groups. The methoxycarbonyl group can be selectively cleaved under basic conditions, while the t-butyl ester is labile under acidic conditions.[6][13] This allows for a directed synthetic strategy.

Caption: Selective deprotection strategies for Methoxycarbonyl-PEG6-t-butyl ester.

Experimental Protocol: Selective Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the corresponding carboxylic acid, which can then be activated for subsequent coupling reactions.

Materials:

-

Methoxycarbonyl-PEG6-t-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Nitrogen or Argon source

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Methoxycarbonyl-PEG6-t-butyl ester in anhydrous DCM.

-

Acid Addition: To the stirred solution, add an equal volume of TFA. The final concentration should be approximately a 1:1 mixture of DCM and TFA.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (2-3 times).

-

Drying: Dry the resulting product, Methoxycarbonyl-PEG6-carboxylic acid, under high vacuum. The crude product is often of sufficient purity for use in the next step without further purification.[14]

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM is recommended to prevent any potential side reactions, although the presence of small amounts of water is generally tolerated in this deprotection step.

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the t-butyl ester via a mechanism involving the formation of a stable tert-butyl cation.[13] It is also highly volatile, facilitating its removal after the reaction.

-

Inert Atmosphere: While not strictly necessary for the deprotection itself, maintaining an inert atmosphere is good practice when handling PEG linkers to prevent oxidative degradation.[9]

Applications in Bioconjugation and Drug Delivery

The unique architecture of Methoxycarbonyl-PEG6-t-butyl ester makes it a valuable tool in several areas of biomedical research:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[1]

-

PROTACs: In the development of PROTACs, this linker can bridge a target protein-binding ligand and an E3 ligase-recruiting ligand, inducing targeted protein degradation.[2]

-

Peptide and Protein Modification: The PEG spacer can improve the solubility and stability of peptides and proteins, while the terminal functional groups allow for their conjugation to other molecules of interest.[1]

-

Surface Modification: The linker can be used to modify the surface of nanoparticles or other drug delivery systems to improve their biocompatibility and circulation time.[8]

Caption: A potential workflow for the synthesis of a PROTAC using Methoxycarbonyl-PEG6-t-butyl ester.

Conclusion

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from [Link]

-

AxisPharm. (n.d.). PEG-t-butyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]

-

Organic Syntheses. (2005). Working with Hazardous Chemicals. Retrieved from [Link]

-

MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

Sources

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG7-t-butly ester | 361189-64-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Methoxycarbonyl-PEG5-t-butyl ester, 1807530-04-6 | BroadPharm [broadpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.es [fishersci.es]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

pharmacokinetics of PEG6 linkers in early-stage drug discovery

An In-Depth Technical Guide to the Pharmacokinetics of PEG6 Linkers in Early-Stage Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Linker Technology

In the landscape of modern drug development, particularly in the realm of bioconjugates such as Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector but a critical determinant of a therapeutic's success. It governs the stability, solubility, and pharmacokinetic profile of the entire molecule, directly influencing its efficacy and safety.[] Polyethylene glycol (PEG) linkers have become a cornerstone technology, prized for their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[2]

While long-chain PEGs (e.g., 2kDa, 5kDa) are well-established for maximizing half-life extension, they can present challenges, including potential long-term tissue accumulation and the "PEG dilemma"—the presence of pre-existing anti-PEG antibodies in a significant portion of the population.[3][4] This has shifted focus towards shorter, discrete PEG linkers. This guide provides an in-depth analysis of the hexa-ethylene glycol (PEG6) linker, a popular choice in early-stage discovery for its ability to strike a crucial balance: providing meaningful pharmacokinetic improvements without the potential liabilities of longer PEG chains. We will explore the core ADME (Absorption, Distribution, Metabolism, and Excretion) principles of PEG6-conjugated molecules, detail essential experimental workflows, and provide the scientific rationale behind these strategic choices.

The Physicochemical and Pharmacokinetic Profile of PEG6 Linkers

The covalent attachment of a PEG6 linker fundamentally alters a drug's interaction with its biological environment.[5] This modification, known as PEGylation, creates a hydrophilic shield around the molecule, influencing its behavior from administration to elimination.[2][5]

Absorption & Distribution: The "Shielding" Effect

A primary benefit of PEGylation is the enhancement of aqueous solubility, which is particularly crucial for hydrophobic small molecule payloads that are prone to aggregation.[6][7] The PEG6 linker, consisting of six repeating ethylene oxide units, imparts significant hydrophilicity, which can improve formulation characteristics and bioavailability.[7][8]

Once in systemic circulation, the PEG6 linker increases the hydrodynamic radius of the drug conjugate.[6][5] This "molecular bulk" provides two key pharmacokinetic advantages:

-

Reduced Renal Clearance: The increased size hinders glomerular filtration, a primary elimination route for smaller molecules. This is a principal mechanism by which PEGylation extends plasma half-life (t½).[2][5]

-

Steric Hindrance: The flexible PEG chain creates a hydrated shield that can mask the conjugated drug from uptake by the reticuloendothelial system (RES) and protect it from enzymatic degradation in the bloodstream.[5][9]

The overall impact is a prolonged circulation time and an increased Area Under the Curve (AUC), meaning the body is exposed to the therapeutic for a longer duration, potentially allowing for greater accumulation at the target site.[5][7]

Metabolism: A Question of Stability and Design

The polyether backbone of PEG is generally considered biologically inert and resistant to enzymatic cleavage.[10] Metabolism of PEG itself is minimal, especially for higher molecular weight versions; however, very short PEGs can be subject to some oxidative degradation.[] For a PEG6-linked conjugate, the primary metabolic considerations revolve around the stability of the bonds connecting the linker to the antibody and the payload.

Linkers can be broadly categorized as non-cleavable or cleavable:

-

Non-Cleavable PEG6 Linkers: These utilize robust bonds (e.g., amides) that are designed to remain intact in circulation.[12] The payload is released only after the entire conjugate is internalized by the target cell and the antibody portion is fully degraded in the lysosome.[13] This approach enhances plasma stability and minimizes off-target toxicity.[13]

-

Cleavable PEG6 Linkers: These are engineered to break under specific conditions found within target cells, such as low pH (hydrazones) or the presence of specific enzymes like cathepsins (peptide linkers).[12][] This allows for the release of the payload in its most active form.[13]

The choice is a strategic one: non-cleavable linkers offer a better safety profile for highly potent payloads, while cleavable linkers can be more effective in tumors with heterogeneous antigen expression due to a potential "bystander effect".[13]

Excretion: Shifting the Pathway

For small molecules and peptides, the primary route of elimination is typically renal. By increasing the molecular size, a PEG6 linker can shift the primary elimination pathway from renal to hepatic clearance.[5][15] For larger molecules like ADCs, which are already cleared hepatically, the PEG6 linker's main role is to slow the rate of that clearance. Metabolites generated from the cleavage of the linker or payload are generally small enough to be eliminated rapidly via renal and hepatobiliary mechanisms.[16][17]

Impact on Therapeutic Index: The PEG6 Advantage

The ultimate goal in drug design is to widen the therapeutic window—maximizing efficacy while minimizing toxicity. A PEG6 linker offers a nuanced approach to achieving this balance. Studies have shown a clear relationship between PEG linker length and pharmacokinetic parameters; increasing PEG length progressively decreases clearance.[7][18] A PEG6 linker provides a significant and measurable improvement in half-life over a non-PEGylated counterpart without the extreme extension seen with very long PEGs, which can sometimes be undesirable.[7]

Quantitative Data Summary

While direct head-to-head comparisons for a PEG6 linker across multiple platforms are proprietary, data trends from preclinical studies illustrate the principle.

| Linker Type | Relative Clearance (vs. Non-PEG) | Key Rationale |

| Non-PEG Linker | 100% (Baseline) | High clearance, short half-life, potential for aggregation with hydrophobic payloads.[7] |

| PEG2 Linker | ~70-80% | Modest improvement in PK, may not be sufficient for desired dosing interval. |

| PEG6-PEG8 Linker | ~40-50% | Significant reduction in clearance, providing a balance of improved PK and linker length. [7] |

| PEG24 Linker | ~25-35% | Maximum half-life extension, but may increase risk of anti-PEG antibody interaction.[19] |

| Note: Values are illustrative based on trends reported in the literature and will vary significantly based on the antibody, payload, and conjugation site.[7][20] |

Experimental Workflows for Pharmacokinetic Characterization

A robust and self-validating experimental plan is essential to accurately define the pharmacokinetic profile of a PEG6-linked drug candidate.

Protocol 1: In Vitro Plasma Stability Assessment

Causality: Before committing to expensive and time-consuming in vivo studies, it is critical to confirm the stability of the conjugate in a relevant biological matrix. This assay predicts the linker's ability to withstand the physiological environment, ensuring the payload remains attached prior to reaching the target.[10] An unstable linker would lead to premature payload release, causing systemic toxicity and negating the benefits of targeted delivery.[]

Step-by-Step Methodology:

-

Preparation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Fortify the plasma with the PEG6-drug conjugate to a final concentration of ~10 µg/mL. Prepare multiple aliquots for each time point.

-

Incubation: Incubate the samples in a shaking water bath at 37°C.

-

Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours). Immediately add an equal volume of ice-cold acetonitrile with an internal standard to precipitate proteins and quench any reaction.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Interpretation: Quantify the concentration of the intact conjugate at each time point. Plot the concentration versus time and calculate the in vitro half-life. A stable conjugate should show minimal degradation over the time course.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Causality: In vivo studies are the gold standard for understanding the true ADME profile of a drug.[21] This protocol determines key PK parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and AUC, which are essential for predicting human dose and scheduling.[10] Comparing the PEG6-conjugate to a non-PEGylated version directly quantifies the linker's impact.[5]

Step-by-Step Methodology:

-

Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old. Allow animals to acclimate for at least 3 days.

-

Dosing: Administer the drug conjugate (and a non-PEGylated control in a separate group) via intravenous (IV) injection through the tail vein. A typical dose might be 1-5 mg/kg.

-

Blood Sampling: Collect blood samples (e.g., via tail-nick or retro-orbital bleed) at predetermined time points. For a PEGylated antibody, time points could be: 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, and 21 days.

-

Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Determine the concentration of the drug conjugate in the plasma samples using a validated analytical method like LC-MS/MS or ELISA.

-

Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Protocol 3: Bioanalytical Quantification by LC-MS/MS

Causality: Accurate quantification of the drug conjugate in plasma is the foundation of any PK study. While ELISA can measure total antibody, LC-MS/MS offers superior specificity and can be developed to measure the intact conjugate, providing a more accurate assessment of the stable, active therapeutic in circulation.[22][23] This method is crucial for PEGylated molecules where the PEG chain can interfere with antibody-based assays.[24]

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex & Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate for injection.

-

Chromatographic Separation (HPLC): Inject the sample onto a reverse-phase HPLC column (e.g., a C18 or C8 column). Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the analyte from matrix components.[22]

-

Mass Spectrometric Detection (MS/MS): Analyze the column effluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the internal standard for maximum sensitivity and specificity.

-

Data Analysis: Integrate the peak areas for the analyte and internal standard. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of the drug conjugate in the unknown samples.

Conclusion and Strategic Outlook

The PEG6 linker occupies a valuable strategic space in early-stage drug discovery. It provides a reliable method for improving the pharmacokinetic profile of novel therapeutics, enhancing solubility and extending half-life to a meaningful degree.[7] This modulation is achieved without the more significant structural changes and potential immunogenic concerns associated with much larger polymers.[9][25] By providing a balance of manufacturability, stability, and improved ADME characteristics, the PEG6 linker allows drug development professionals to mitigate risks associated with poor pharmacokinetics, thereby enabling a more focused and efficient path toward identifying viable clinical candidates. A thorough characterization using the robust experimental workflows detailed here is paramount to fully understanding and leveraging the distinct advantages of this versatile linker technology.

References

-

Ho, M., et al. (2018, June 5). A minimal physiologically based pharmacokinetic model that predicts anti-PEG IgG-mediated clearance of PEGylated drugs in human and mouse. Journal of Controlled Release. Available from: [Link]

-

Piramal Pharma Solutions. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review / Journal of Antibody-drug Conjugates. Available from: [Link]

-

Ho, M., et al. (2018, August 28). A minimal physiologically based pharmacokinetic model that predicts anti-PEG IgG-mediated clearance of PEGylated drugs in human and mouse. Journal of Controlled Release. Available from: [Link]

-

Creative Biolabs. What are PEG Linkers?. Available from: [Link]

-

Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Available from: [Link]

-

National Science Foundation. (2018, June 5). A minimal physiologically based pharmacokinetic model that predicts anti- PEG IgG-mediated clearance of PEGylated drugs. Available from: [Link]

-

Domínguez, V. E. G., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

Zhang, F., et al. (2014). Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

-

Flook, M. M., et al. (2021). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. Molecular Pharmaceutics. Available from: [Link]

-

Shiraishi, K., & Yokoyama, M. (2019). Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems. Science and Technology of Advanced Materials. Available from: [Link]

-

ADC Review / Journal of Antibody-drug Conjugates. PEG Linkers. Available from: [Link]

-

Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs. Available from: [Link]

-

ProQuest. A Physiologically-Based, Pharmacokinetic Model for the Clearance of PEGylated Nanomedicines. Available from: [Link]

-

Mehrvar, S., et al. (2008, October 10). Pharmacokinetic Consequences of Pegylation. Journal of Drug Delivery Science and Technology. Available from: [Link]

-

AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. Available from: [Link]

-

Shann, W., et al. (2020). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Controlled Release. Available from: [Link]

-

Flook, M. M., et al. (2021, July 21). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. Molecular Pharmaceutics. Available from: [Link]

-

Kumar, V., et al. (2022, April 18). A review on impact of pegylation on biopharmaceuticals. ScienceScholar. Available from: [Link]

-

Zhang, X., et al. (2014, November 26). Effects of PEGylated lipid nanoparticles on the oral absorption of one BCS II drug: a mechanistic investigation. International Journal of Nanomedicine. Available from: [Link]

-

ResearchGate. The in vivo characteristics of PEG polymer: absorption, metabolism, distribution and excretion. Available from: [Link]

-

Lee, J., et al. (2023, March 30). Full article: Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Journal of Drug Delivery Science and Technology. Available from: [Link]

-

Li, Y., et al. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

-

Kuroda, D., et al. (2023). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics. Available from: [Link]

Sources

- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 15. sciencescholar.us [sciencescholar.us]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 22. benchchem.com [benchchem.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. purepeg.com [purepeg.com]

Comprehensive Technical Guide on the Storage, Handling, and Shelf-Life Stability of Methoxycarbonyl-PEG6-t-butyl ester

Executive Summary

Methoxycarbonyl-PEG6-t-butyl ester (CAS: 2923431-70-1)[1] is a highly versatile, heterobifunctional polyethylene glycol (PEG) linker extensively utilized in bioconjugation, PROTAC synthesis, and targeted drug delivery systems. With a molecular weight of 452.54 g/mol and the chemical formula C₂₁H₄₀O₁₀[2], this molecule features a central hexaethylene glycol (PEG6) spacer flanked by orthogonally reactive ester groups: a methoxycarbonyl (methyl ester) and a tert-butyl (t-butyl) ester.

While the PEG6 backbone imparts excellent aqueous solubility and biocompatibility, the terminal esters provide precise control over sequential deprotection and conjugation strategies. However, the structural complexity of this molecule introduces specific vulnerabilities to environmental factors such as moisture, oxygen, light, and temperature[3]. Understanding the causality behind its degradation is critical for maintaining reagent integrity and ensuring reproducible experimental outcomes.

Chemical Architecture & Degradation Causality

The stability of Methoxycarbonyl-PEG6-t-butyl ester is governed by the independent sensitivities of its three structural domains. Degradation is not a singular event but a combination of competing kinetic pathways driven by environmental exposure.

-

The PEG6 Backbone (Autoxidation): Polyether chains are highly susceptible to free-radical autoxidation when exposed to oxygen and light. This process generates hydroperoxides that eventually lead to chain cleavage and the formation of reactive aldehydes and formates[4].

-

The t-Butyl Ester (Acid-Catalyzed Hydrolysis): The t-butyl protecting group is sterically hindered and highly stable under basic conditions, but it is intentionally designed to be labile under acidic conditions to yield a reactive carboxylic acid[5]. Exposure to ambient moisture in the presence of trace acids will cause premature deprotection.

-

The Methoxycarbonyl Group (Base-Catalyzed Hydrolysis): The methyl ester is sensitive to base-catalyzed hydrolysis and transesterification. Moisture ingress, combined with slightly alkaline conditions, will prematurely convert this group into a carboxylic acid, destroying the molecule's heterobifunctional asymmetry.

Figure 1: Structural domains of Methoxycarbonyl-PEG6-t-butyl ester and primary degradation pathways.

Empirical Storage Conditions & Shelf-Life Matrix

To arrest the kinetic pathways of degradation, stringent storage parameters must be enforced. Storage at or below -20°C significantly reduces the thermal energy available for both hydrolysis and autoxidation[6]. Furthermore, maintaining an inert atmosphere (Argon or Nitrogen) is non-negotiable for long-term storage, as it displaces the oxygen required for PEG autoxidation[3].

Shelf-Life and Storage Matrix

The following table summarizes the quantitative shelf-life expectations based on authoritative storage guidelines for PEG esters[6],[3],[7].

| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life | Primary Degradation Risk |

| Optimal Long-Term | ≤ -20°C | Argon / N₂ | Dark | 24 - 36 Months | Negligible |

| Short-Term (Active) | 0°C to 4°C | Argon / N₂ | Dark | Days to Weeks | Low (if perfectly sealed) |

| Sub-Optimal | Room Temp | Ambient Air | Dark | < 48 Hours | Moderate (Moisture/Hydrolysis) |

| Unprotected | Room Temp | Ambient Air | Light Exposed | < 24 Hours | High (Oxidation & Cleavage) |

Standard Operating Procedure (SOP): Handling & Aliquoting

Because low molecular weight PEGs (≤ 1 kDa) are highly hygroscopic and typically exist as viscous liquids or semi-solid waxes at room temperature[3], improper handling during the aliquoting phase is the primary cause of reagent failure. The following self-validating protocol ensures that the kinetic barriers to degradation are maintained.

Figure 2: Standard operating procedure for aliquoting moisture- and oxygen-sensitive PEG reagents.

Step-by-Step Methodology:

-

Thermal Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature (RT) for 30–60 minutes before opening[3].

-

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic PEG, initiating irreversible hydrolysis of the ester groups.

-

-

Inert Atmosphere Handling: Transfer the equilibrated vial to a glovebox or a benchtop equipped with a steady stream of dry Argon or Nitrogen.

-

Causality: Displacing ambient air prevents oxygen from dissolving into the viscous PEG matrix, thereby preventing free-radical autoxidation[4].

-

-

Rapid Aliquoting & Self-Validation: Open the vial and quickly weigh or pipette the required amount into anhydrous, sterile microcentrifuge tubes.

-

Validation Check: Inspect the physical state. Methoxycarbonyl-PEG6-t-butyl ester should appear as a clear to pale-yellow viscous liquid or semi-solid. If the material appears unusually cloudy, opaque, or exhibits a sharp, acidic odor, moisture ingress and subsequent hydrolysis have likely occurred. Do not proceed with degraded material.

-

-

Purging & Sealing: Flush both the primary stock vial and the new aliquots with a gentle stream of dry Argon or Nitrogen for 10–15 seconds[6]. Cap tightly immediately.

-

Causality: Argon is heavier than air and effectively blankets the chemical, creating a protective inert layer that excludes oxygen and ambient humidity.

-

-

Secondary Containment: Wrap the caps tightly with Parafilm to create a secondary moisture barrier[3]. Return the stock vial to -20°C storage immediately.

Validation of Reagent Integrity

For critical bioconjugation workflows, relying solely on storage history is insufficient. If a stock vial has been stored for >12 months or subjected to multiple freeze-thaw cycles, validate its integrity prior to use:

-

¹H-NMR Spectroscopy: Check for the disappearance of the t-butyl singlet (~1.4 ppm) or the methyl ester singlet (~3.7 ppm), which indicates premature hydrolysis. The appearance of aldehyde peaks (~9.5-10 ppm) indicates oxidative degradation of the PEG backbone.

-

Conductivity & pH: Aged PEG solutions exhibit increased ionic strength and reduced pH due to the formation of carboxylates and peroxides[4]. A significant drop in pH compared to a fresh baseline is a definitive marker of degradation.

Sources

- 1. CAS: 2923431-70-1 | CymitQuimica [cymitquimica.com]